L-Propoxyphene-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Propoxyphene-d5 Hydrochloride is an isotope-labeled analog and L-isomer of Propoxyphene Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C22H25D5ClNO2, and it has a molecular weight of 380.97.
Vorbereitungsmethoden
The synthesis of L-Propoxyphene-d5 Hydrochloride involves the incorporation of deuterium atoms into the propoxyphene molecule. The synthetic route typically includes the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions.
Deuterium Exchange: The intermediate compound undergoes deuterium exchange using deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium atoms.
Final Conversion: The deuterated intermediate is then converted to this compound through a series of chemical reactions, including esterification and hydrochloride salt formation.
Analyse Chemischer Reaktionen
L-Propoxyphene-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
L-Propoxyphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to trace the metabolic fate of the compound in biological systems.
Environmental Studies: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: The compound is used as a chemical reference for identification, qualitative and quantitative analysis, and detection of other compounds
Wirkmechanismus
L-Propoxyphene-d5 Hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound binds to the opiate receptors, leading to a decrease in the perception of pain stimuli .
Vergleich Mit ähnlichen Verbindungen
L-Propoxyphene-d5 Hydrochloride is similar to other compounds in the propoxyphene family, such as:
Dextropropoxyphene: An opioid analgesic used to treat mild to moderate pain.
Levopropoxyphene: An optical isomer of dextropropoxyphene, primarily used as an antitussive (cough suppressant).
This compound is unique due to its stable isotope labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic pathways and environmental pollutants.
Eigenschaften
CAS-Nummer |
1276197-49-9 |
---|---|
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
380.968 |
IUPAC-Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
InChI-Schlüssel |
QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Synonyme |
[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5; (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5; Levopropoxyphene Hydrochloride-d5; α-l-Propoxyphene Hydroc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.